4-(2,5-Dichlorobenzoyl)-3-methylpiperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2,5-Dichlorobenzoyl)-3-methylpiperazin-2-one is a useful research compound. Its molecular formula is C12H12Cl2N2O2 and its molecular weight is 287.14. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticonvulsant Properties : N-(4-methylpiperazin-1-yl)- and N-[3-(4-methylpiperazin-1-yl)propyl] derivatives of 3-aryl- and 3-spirocycloalkyl-pyrrolidine-2,5-dione, related to 4-(2,5-Dichlorobenzoyl)-3-methylpiperazin-2-one, have shown anticonvulsant activity. This activity was particularly noted in derivatives with a chlorine atom at position-3 or 4 of the aromatic ring (Obniska et al., 2005).
Metabolism in Anticancer Activity : The metabolism of 4-Methylpiperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM208), which is structurally related to this compound, has been studied for its anticancer activity and low toxicity (Jiang et al., 2007).
Antimycobacterial Agents : Derivatives of 1,5-bis(4-chlorophenyl)-2-methyl-3-(4-methylpiperazin-1-yl)methyl-1H-pyrrole, similar to this compound, have been synthesized and evaluated for activity against Mycobacterium tuberculosis. Some derivatives showed notable antimycobacterial activity (Biava et al., 2008).
Anticancer Potential in Voltage-Gated K+ Channel Targeting : A series of 3-aryl-6-(N-methylpiperazin)-1,2,4-triazolo[3,4-a]phthalazines, structurally related to this compound, were synthesized and evaluated for anticancer activity against several human cancer cells. These compounds act as K+ channel inhibitors in cancer models (Romero et al., 2020).
Novel Curcumin Mimics in Anticancer and Anti-SARS-CoV-2 Activity : Piperidone-Piperazine Conjugates, which are structurally similar to this compound, were designed, synthesized, and evaluated for their biological properties. These agents showed significant antiproliferation potencies against cancer cell lines and exhibited anti-SARS-CoV-2 properties (Youssef et al., 2022).
Glucosidase Inhibitors with Antioxidant Activity : Novel 2-(aryl)-6-morpholin-4-yl(or 4-methylpiperazin-1-yl)-1H-benzimidazole derivatives, related to this compound, were synthesized and evaluated for their antioxidant activities and glucosidase inhibition. They exhibited high scavenging activity and significant α-glucosidase inhibitory potential (Özil et al., 2018).
Properties
IUPAC Name |
4-(2,5-dichlorobenzoyl)-3-methylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O2/c1-7-11(17)15-4-5-16(7)12(18)9-6-8(13)2-3-10(9)14/h2-3,6-7H,4-5H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKSXXZFXQGTTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1C(=O)C2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.